4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Description
4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound featuring a benzooxazepine core substituted with a sulfonyl-linked 4-bromophenyl group at position 4 and a fluorine atom at position 5. The fluorine atom likely improves metabolic stability and modulates lipophilicity.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO3S/c16-12-1-4-14(5-2-12)22(19,20)18-7-8-21-15-6-3-13(17)9-11(15)10-18/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEMPXMOPPUUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1S(=O)(=O)C3=CC=C(C=C3)Br)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the reaction of 2-aminophenols with alkynones. This reaction is carried out in 1,4-dioxane at 100°C, leading to the formation of benzo[f][1,4]oxazepine derivatives . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions vary depending on the specific transformation desired, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzo[f][1,4]oxazepine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the core structure.
Scientific Research Applications
4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related benzooxazepine derivatives:
Pharmacological and Physicochemical Comparisons
- Electron-Withdrawing Groups : The sulfonyl group in the target compound enhances polarity and may improve binding to polar kinase active sites compared to methylene-linked bromophenyl (e.g., ) or benzyloxymethyl groups () .
- Fluorine Substitution: The 7-fluoro substituent likely reduces metabolic oxidation compared to non-fluorinated analogs (e.g., ), aligning with trends in drug design for improved stability .
- Selectivity Profiles : Unlike taselisib, which is optimized for PI3Kα selectivity, the target compound’s sulfonyl group may favor interactions with other targets, such as GPCRs or alternative kinases .
- Toxicity Considerations : Compounds like dibenz(b,f)-1,4-oxazepine (CR) demonstrate the oxazepine core’s versatility but highlight that substituents dictate toxicity; the target compound’s fluorine and sulfonyl groups may mitigate adverse effects seen in riot control agents .
Biological Activity
The compound 4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a member of the oxazepine class of compounds, notable for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
1. Antinociceptive Activity
Recent studies have highlighted the analgesic properties of compounds containing a sulfonyl group. In particular, derivatives similar to our compound have demonstrated significant antinociceptive effects in animal models. For instance, a study evaluated the analgesic activity using the writhing and hot plate tests, revealing that compounds with a bromophenylsulfonyl moiety exhibited potent analgesic effects comparable to established analgesics like acetaminophen .
2. Cholinesterase Inhibition
Compounds with similar structures have been investigated for their ability to inhibit cholinesterases. In a related study, derivatives of 4-fluorobenzoic acid and tetrahydroacridine showed promising inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values comparable to tacrine . This suggests that our compound may also possess cholinesterase inhibitory activity, which is beneficial in treating Alzheimer's disease.
3. Anti-inflammatory Properties
The sulfonamide functional group is known for its anti-inflammatory effects. Research indicates that compounds containing this moiety can inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways. Molecular docking studies have suggested that derivatives similar to our compound can effectively bind to COX-2, indicating potential use as anti-inflammatory agents .
Case Study 1: Analgesic Activity Assessment
In a controlled study involving mice, various derivatives including those with the sulfonyl group were assessed for analgesic efficacy. The results indicated that compounds with a methoxy substitution on the benzene ring exhibited superior analgesic activity in writhing tests compared to others .
Case Study 2: Cholinesterase Inhibition
A series of synthesized compounds were tested for their ability to inhibit AChE and BChE. Among them, one derivative showed an IC50 value of 0.45 µM against AChE, which is significant when compared to traditional inhibitors . This highlights the potential of our compound in neurodegenerative disease management.
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
